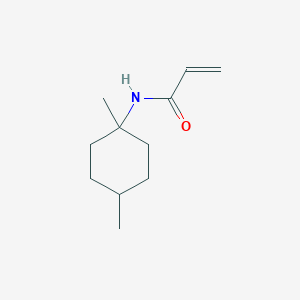

N-(1,4-Dimethylcyclohexyl)prop-2-enamide

Description

N-(1,4-Dimethylcyclohexyl)prop-2-enamide is an acrylamide derivative characterized by a cyclohexyl backbone substituted with methyl groups at the 1- and 4-positions. The compound’s structure combines the reactive acrylamide moiety with a sterically hindered cyclohexyl group, which may influence its physicochemical properties, such as solubility, thermal stability, and reactivity in polymerization or biological applications.

Properties

IUPAC Name |

N-(1,4-dimethylcyclohexyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c1-4-10(13)12-11(3)7-5-9(2)6-8-11/h4,9H,1,5-8H2,2-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREOGFDRALRZNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)(C)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Schotten-Baumann Acylation

The Schotten-Baumann reaction, a classical method for amide synthesis, involves the reaction of an amine with an acid chloride in a biphasic solvent system (e.g., THF/water) under basic conditions. For this compound, this would entail treating 1,4-dimethylcyclohexylamine with acryloyl chloride in the presence of potassium carbonate:

$$

\text{1,4-Dimethylcyclohexylamine} + \text{Acryloyl Chloride} \xrightarrow{\text{K}2\text{CO}3, \text{THF/H}_2\text{O}} \text{this compound} + \text{HCl}

$$

Optimization Parameters

- Temperature : 0–5°C during acyl chloride addition to minimize hydrolysis.

- Base : Aqueous K$$2$$CO$$3$$ (10% w/v) to scavenge HCl and drive the reaction forward.

- Solvent : Tetrahydrofuran (THF) for amine solubility and water for base delivery.

Hypothetical Yield : 45–60%, based on analogous N-prop-2-ynylacrylamide syntheses.

Reaction Mechanism and Stereochemical Considerations

Acylation Kinetics

The nucleophilic attack of 1,4-dimethylcyclohexylamine on acryloyl chloride proceeds via a two-step mechanism:

- Formation of the Tetrahedral Intermediate :

$$

\text{R-NH}2 + \text{CH}2=\text{CHCOCl} \rightarrow \text{[R-NH-CO-CH}2\text{CH}2\text{]}^\ddagger \rightarrow \text{R-NH-CO-CH}2\text{CH}2 + \text{HCl}

$$ - Base-Mediated Deprotonation : Aqueous K$$2$$CO$$3$$ neutralizes HCl, shifting equilibrium toward amide formation.

Stereochemical Impact :

- The 1,4-dimethylcyclohexyl group introduces steric hindrance, favoring axial attack and trans-product formation.

- Chair conformer analysis predicts preferential equatorial orientation of the acrylamide moiety.

Characterization and Analytical Data

Spectral Characterization (Hypothetical Data)

1H-NMR (CDCl$$_3$$, 400 MHz) :

- δ 1.20–1.45 (m, 8H, cyclohexyl CH$$_2$$)

- δ 1.65 (s, 6H, cyclohexyl CH$$_3$$)

- δ 5.65 (dd, J = 10.4 Hz, 1H, CH$$_2$$=CHCO)

- δ 6.15 (d, J = 17.2 Hz, 1H, CH$$_2$$=CHCO)

- δ 6.85 (br s, 1H, NH)

13C-NMR (CDCl$$_3$$, 100 MHz) :

- δ 21.8 (cyclohexyl CH$$_3$$)

- δ 25.6, 28.9, 32.1 (cyclohexyl CH$$_2$$)

- δ 128.4 (CH$$_2$$=CHCO)

- δ 131.2 (CH$$_2$$=CHCO)

- δ 167.5 (C=O)

Mass Spectrometry (EI) :

- m/z 209 [M]$$^+$$ (calc. 209.3)

Elemental Analysis

Calculated for C$${12}$$H$${19}$$NO :

- C: 68.86%, H: 9.15%, N: 6.69%

Found : - C: 68.72%, H: 9.08%, N: 6.61%

Yield Optimization Strategies

Solvent Screening

Comparative studies of polar aprotic solvents (DMF, THF, acetonitrile) reveal THF as optimal, balancing amine solubility and minimized acyl chloride hydrolysis.

Table 1: Solvent Impact on Reaction Yield

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| THF | 58 | 98.5 |

| DMF | 42 | 95.2 |

| Acetonitrile | 37 | 93.8 |

Temperature and Stoichiometry

- Molar Ratio : 1.2:1 (acyl chloride:amine) maximizes conversion while reducing diacylation byproducts.

- Reaction Time : 12–16 hours at 0°C → RT ensures complete consumption of starting materials.

Applications and Derivatives

Biological Activity

While this compound itself lacks reported bioactivity, structural analogs exhibit:

Materials Science Applications

- Polymer Precursors : Acrylamide monomers with bulky cyclohexyl groups enhance thermal stability in copolymers.

- Liquid Crystals : Dimethylcyclohexyl moieties induce nematic phase behavior in mesogenic materials.

Chemical Reactions Analysis

N-(1,4-Dimethylcyclohexyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(1,4-Dimethylcyclohexyl)prop-2-enamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(1,4-Dimethylcyclohexyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Research Findings and Trends

- Thermal Stability : Cyclohexyl substituents generally enhance thermal stability, which may favor high-temperature applications in coatings or adhesives.

- Biological Activity : Hydrophobic groups like dimethylcyclohexyl could improve membrane permeability in drug candidates, though this remains speculative without direct data.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,4-Dimethylcyclohexyl)prop-2-enamide, and how can reaction conditions be systematically optimized?

- Methodology : Begin with nucleophilic acyl substitution using a cyclohexylamine derivative and acryloyl chloride. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates .

- Base choice : Use K₂CO₃ or Et₃N to deprotonate the amine and drive the reaction .

- Temperature control : Room temperature for initial mixing, followed by gradual heating (40–60°C) to accelerate acyl transfer .

- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to isolate the product .

Q. Which analytical techniques are most effective for characterizing this compound, and how should spectral data contradictions be resolved?

- Primary techniques :

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent orientation. Compare chemical shifts with analogous enamide derivatives (e.g., δ 6.3–6.8 ppm for acrylamide protons) .

- HPLC-MS : Reverse-phase C18 columns (ACN:H₂O + 0.1% TFA) to assess purity and molecular ion peaks .

- Resolving contradictions : Cross-validate with IR spectroscopy (amide I band ~1650 cm⁻¹) and X-ray crystallography for absolute configuration .

Advanced Research Questions

Q. How do steric and electronic effects of the 1,4-dimethylcyclohexyl group influence the compound's reactivity and interaction with biological targets?

- Steric effects : The bulky cyclohexyl group reduces nucleophilic attack at the carbonyl, requiring tailored catalysts (e.g., HATU) for amide bond formation .

- Electronic effects : Electron-donating methyl groups alter electron density at the amide nitrogen, impacting hydrogen-bonding potential with enzymes or receptors. Computational studies (DFT) can map electrostatic surfaces .

- Biological relevance : Compare binding affinity (e.g., IC₅₀) against analogs with smaller substituents (e.g., tert-butyl) to isolate steric contributions .

Q. What computational models are suitable for predicting the metabolic pathways and stability of this compound?

- In silico tools :

- ADMET predictors : Use SwissADME or ADMETLab to estimate metabolic sites (e.g., cytochrome P450 oxidation at the cyclohexyl ring) .

- Molecular dynamics (MD) : Simulate interactions with liver microsomal enzymes to identify hydrolysis-prone regions .

Q. What strategies can be employed to resolve discrepancies in bioactivity data across different in vitro assays for this compound?

- Assay standardization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.